molecular formula C23H28O10 B12326594 Astraisoflavan-7-O-beta-D-glucoside

Astraisoflavan-7-O-beta-D-glucoside

Cat. No.: B12326594
M. Wt: 464.5 g/mol
InChI Key: SXHOGLPTLQBGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astraisoflavan-7-O-beta-D-glucoside is a naturally occurring compound found in the plant Astragalus. It is a beta-D-glucoside derivative of isoflavan, characterized by its hydroxy and methoxy substitutions. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Astraisoflavan-7-O-beta-D-glucoside typically involves the extraction of isoflavans from Astragalus species. The process includes solvent extraction, followed by purification through crystallization . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction techniques but on a larger scale. Techniques such as microwave-assisted extraction and ultrasonic extraction are employed to enhance yield and efficiency . These methods are optimized to maintain the integrity of the compound while ensuring high purity.

Chemical Reactions Analysis

Types of Reactions

Astraisoflavan-7-O-beta-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various applications .

Scientific Research Applications

Astraisoflavan-7-O-beta-D-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Astraisoflavan-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Astraisoflavan-7-O-beta-D-glucoside is unique due to its specific substitutions and glycosylation pattern. Similar compounds include:

These compounds share structural similarities but differ in their specific substitutions and biological activities, making this compound a distinct and valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHOGLPTLQBGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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